2-(chloromethyl)-N,N-dimethylaniline hydrochloride
Description
Properties
IUPAC Name |
2-(chloromethyl)-N,N-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-11(2)9-6-4-3-5-8(9)7-10;/h3-6H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGRHDGMNRMJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543209 | |
| Record name | 2-(Chloromethyl)-N,N-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104340-39-8 | |
| Record name | 2-(Chloromethyl)-N,N-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-N,N-dimethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride typically involves the chloromethylation of N,N-dimethylaniline. One common method is the Blanc reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds as follows:
Reactants: N,N-dimethylaniline, formaldehyde, hydrochloric acid, zinc chloride.
Conditions: The reaction is carried out at a temperature of around 0-5°C to control the exothermic nature of the reaction.
Procedure: N,N-dimethylaniline is dissolved in hydrochloric acid, and formaldehyde is added dropwise while maintaining the temperature. Zinc chloride is then added as a catalyst, and the mixture is stirred for several hours.
Product Isolation: The reaction mixture is then neutralized, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried, and the solvent is evaporated to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle larger volumes of reactants. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-N,N-dimethylaniline hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted anilines, thiols, or ethers.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include demethylated anilines or other reduced forms.
Scientific Research Applications
Chemistry
-
Synthesis of Organic Compounds :
- It serves as an intermediate in synthesizing pharmaceuticals, agrochemicals, and dyes.
- Notable derivatives include substituted anilines and other complex organic molecules.
-
Polymer Chemistry :
- Utilized in the production of polymers and resins with tailored properties.
- Acts as a cross-linking agent in polymer synthesis.
Biology
-
Modification of Biomolecules :
- Employed for labeling proteins and nucleic acids, facilitating molecular biology studies.
- Enhances properties of biomolecules for therapeutic applications.
-
Cytotoxicity Studies :
- Exhibits cytotoxic effects on cancer cell lines through DNA interaction leading to apoptosis.
- Potential applications in cancer research as a chemotherapeutic agent.
Medicine
- Drug Synthesis :
- Acts as a precursor for synthesizing various bioactive molecules.
- Used in developing targeted drug delivery systems by modifying antibodies.
Case Studies
-
Cytotoxicity Studies :
- In vitro studies demonstrated that 2-(chloromethyl)-N,N-dimethylaniline hydrochloride causes cell death in cancer cell lines by forming adducts with DNA, disrupting normal cellular functions.
-
Protein Modification :
- Research indicated effective modification of proteins using this compound, enhancing their therapeutic properties. For example, it has been used to label antibodies for targeted drug delivery systems.
-
Environmental Impact Studies :
- Investigations into the stability and breakdown products of this compound revealed potential environmental risks due to its reactivity and toxicity.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The compound can also undergo oxidation and reduction reactions, which further diversify its chemical reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic Chloromethyl Derivatives
(a) 4-(Chloromethyl)-N,N-dimethylaniline Hydrochloride (CAS: Not specified; )
- Structure : Para-substituted chloromethyl group on the benzene ring.
- Molecular Formula : C₉H₁₃Cl₂N (identical to ortho isomer).
- Key Differences :
- Reactivity : Para substitution may reduce steric hindrance compared to ortho, favoring different reaction pathways.
- Applications : Used in organic synthesis for constructing para-substituted aromatic systems.
(b) 2-(Chloromethyl)pyridine Hydrochloride (CAS: 6959-47-3; )
- Structure : Pyridine ring with a chloromethyl group.
- Molecular Formula : C₆H₇Cl₂N (MW: 164.03 g/mol).
- Key Differences :
Aliphatic Chloroethylamine Derivatives
(a) 2-(N,N-Dimethylamino)ethyl Chloride Hydrochloride (CAS: 4584-46-7; )
- Structure: Aliphatic ethyl chain with chloro and dimethylamino groups.
- Molecular Formula : C₄H₁₁Cl₂N (MW: 144.05 g/mol).
- Applications : Precursor for pharmaceuticals (e.g., diltiazem) and surfactants.
- Reactivity: Chloro group participates in SN2 reactions; dimethylamino group aids solubility.
(b) 2-Chloro-N,N-diethylethanamine Hydrochloride (CAS: 869-24-9; )
- Structure: Ethyl chain with chloro and diethylamino groups.
- Molecular Formula : C₆H₁₅Cl₂N (MW: 172.10 g/mol).
- Applications : Intermediate in agrochemicals and specialty polymers.
Key Research Findings and Trends
Reactivity Trends :
- Aromatic chloromethyl derivatives (e.g., 2-(chloromethyl)pyridine HCl) show higher electrophilicity than aliphatic analogs due to aromatic ring polarization.
- Aliphatic chloroethylamines exhibit faster SN2 reaction rates compared to aromatic analogs, attributed to reduced steric hindrance.
Toxicity and Safety: Aliphatic chloroamines (e.g., 2-(N,N-dimethylamino)ethyl chloride HCl) generally exhibit higher acute toxicity than aromatic derivatives, likely due to better membrane permeability.
Industrial Relevance :
- Aromatic derivatives are preferred in dye synthesis, while aliphatic analogs dominate pharmaceutical manufacturing due to modular reactivity.
Biological Activity
Overview
2-(Chloromethyl)-N,N-dimethylaniline hydrochloride is an organic compound with the molecular formula C9H14ClN. It is a derivative of aniline, characterized by a chloromethyl group and two methyl groups on the nitrogen atom. This compound is notable for its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.
The biological activity of this compound primarily involves its interaction with nucleophiles due to the electrophilic nature of the chloromethyl group. This interaction leads to the formation of various substituted products, which can be utilized in biochemical applications, such as modifying biomolecules like proteins and nucleic acids for labeling or cross-linking studies.
Target Interaction
Research indicates that the compound targets DNA by binding to the N7 nitrogen on DNA bases, which may disrupt normal cellular functions and lead to cytotoxic effects. This interaction suggests potential use in cancer research or as a chemotherapeutic agent.
Biological Activity and Applications
The compound has shown significant biological activity, particularly in the following areas:
- Synthesis of Pharmaceuticals : It serves as an intermediate in synthesizing various bioactive molecules, including drugs and agrochemicals.
- Modification of Biomolecules : It is employed in studies involving protein labeling and nucleic acid modification, facilitating research in molecular biology.
- Chemical Reactivity : The compound undergoes nucleophilic substitution, oxidation, and reduction reactions, making it versatile for synthesizing different chemical entities.
Case Studies
Several studies have investigated the biological implications of this compound:
- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism was linked to its ability to form adducts with DNA, leading to apoptosis in affected cells.
- Protein Modification : Research has shown that this compound can effectively modify proteins, enhancing their properties for therapeutic applications. For instance, it has been used to label antibodies for targeted drug delivery systems.
- Environmental Impact : Studies have also explored the environmental degradation of this compound, assessing its stability and breakdown products in various ecological contexts. The findings indicated that while it is relatively stable under certain conditions, it poses potential risks due to its reactivity and toxicity.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzyl Chloride | Lacks dimethylamino group | Less reactive towards biomolecules |
| 2-(Chloromethyl)pyridine | Contains a pyridine ring | Different reactivity profile |
| N,N-Dimethylaniline | Lacks chloromethyl group | Limited application in biomolecule modification |
Q & A
Q. Basic Research Focus
- NMR : H NMR reveals aromatic protons (δ 6.8–7.2 ppm) and chloromethyl (–CHCl) signals (δ 4.5–4.8 ppm). C NMR confirms quaternary carbons adjacent to dimethylamino groups.
- IR : Stretching frequencies for C–Cl (550–650 cm) and aromatic C–N (1250–1350 cm) are critical.
- HPLC-MS : Retention time and m/z ([M+H]) validate molecular identity. Cross-referencing with databases (e.g., PubChem) resolves ambiguities .
How can density functional theory (DFT) predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?
Advanced Research Focus
DFT methods (e.g., B3LYP/6-31G*) model the electron density and transition states. For example:
- Charge Distribution : The chloromethyl carbon exhibits a partial positive charge (+0.35 e), making it susceptible to nucleophilic attack.
- Activation Energy : Calculations show SN2 pathways require ~25 kcal/mol in polar aprotic solvents. Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for halogenated systems .
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Focus
Contradictions (e.g., anomalous H NMR splitting) arise from dynamic effects or impurities. Solutions include:
- Variable-Temperature NMR : Identifies conformational exchange (e.g., rotamers) by observing signal coalescence at elevated temperatures.
- 2D-COSY/HSQC : Correlates proton-proton and carbon-proton couplings to assign overlapping signals.
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (RMSD < 0.1 ppm confirms assignments) .
How does the compound serve as a precursor in synthesizing bioactive molecules?
Advanced Research Focus
The chloromethyl group enables functionalization via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. Examples:
- Pharmaceutical Intermediates : Used in antihistamines (e.g., Brompheniramine) by substituting Cl with aryl/alkyl groups.
- Ligand Synthesis : Reacts with phosphines to form chelating agents for catalysis. Kinetic studies show pseudo-first-order rates (k = 0.05 min) in ethanol at 50°C .
What mechanistic insights explain solvent effects on reaction pathways involving this compound?
Advanced Research Focus
Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, reducing activation energy by 15% compared to protic solvents. Solvent parameters (e.g., dielectric constant, Kamlet-Taft β) correlate with reaction rates. Computational solvation models (SMD) predict solvent-specific energy barriers, validated via Arrhenius plots .
How are impurities quantified during scale-up synthesis, and what analytical thresholds ensure compliance?
Q. Advanced Research Focus
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
